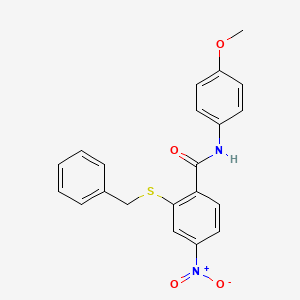![molecular formula C17H13ClN4O B11509725 4-{[(E)-(2-chlorophenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B11509725.png)
4-{[(E)-(2-chlorophenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-(2-chlorophenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with a chlorophenyl group, a methylideneamino group, a methyl group, and a phenyl group. The compound’s structure imparts specific chemical properties that make it of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-{[(E)-(2-chlorophenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 2-chlorobenzaldehyde with 3-methyl-6-phenyl-1,2,4-triazin-5-one in the presence of a suitable base. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
4-{[(E)-(2-chlorophenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-{[(E)-(2-chlorophenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways.
Medicine: Research has explored the compound’s potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s chemical properties make it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2-chlorophenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
4-{[(E)-(2-chlorophenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one can be compared with other similar compounds, such as:
4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one: This compound has a hydroxy group instead of a chloro group, which affects its chemical reactivity and biological activity.
4-{[(E)-(2-methoxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one: The presence of a methoxy group influences the compound’s solubility and interaction with biological targets.
4-{[(E)-(2-nitrophenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one:
Properties
Molecular Formula |
C17H13ClN4O |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
4-[(E)-(2-chlorophenyl)methylideneamino]-3-methyl-6-phenyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H13ClN4O/c1-12-20-21-16(13-7-3-2-4-8-13)17(23)22(12)19-11-14-9-5-6-10-15(14)18/h2-11H,1H3/b19-11+ |
InChI Key |
GAKJCFQZQDOSMD-YBFXNURJSA-N |
Isomeric SMILES |
CC1=NN=C(C(=O)N1/N=C/C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN=C(C(=O)N1N=CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11509647.png)
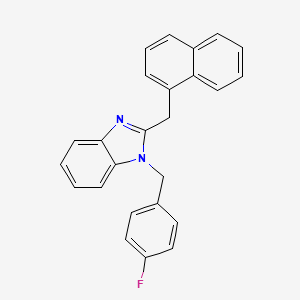
![N-[4-(cyanomethyl)phenyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B11509657.png)

![2-(4-{[(2-Bromophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11509675.png)
![3-(4-tert-butylphenyl)-4-cyclohexyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B11509677.png)
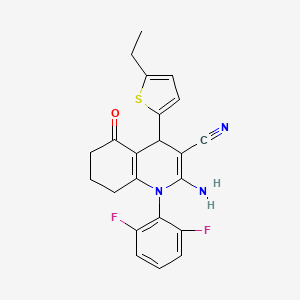
![Methyl 8-butyl-4-methyl-5-oxo-3-phenyl-2-thioxo-2,3,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B11509696.png)
![Methyl 4-phenyl-2-[(phenylsulfonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B11509702.png)
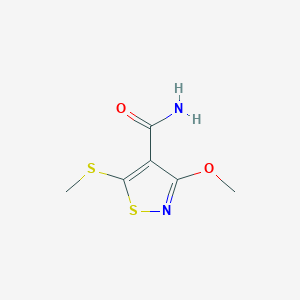

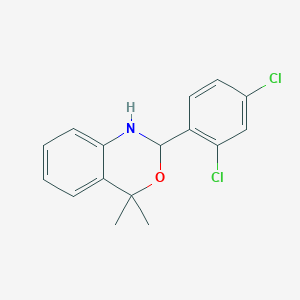
![Methyl 7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11509733.png)
